molecular formula C10H12N2O4 B2551294 Methyl 4-((aminocarbamoyl)methoxy)benzoate CAS No. 521289-10-1

Methyl 4-((aminocarbamoyl)methoxy)benzoate

Cat. No.: B2551294
CAS No.: 521289-10-1
M. Wt: 224.216
InChI Key: HOMUQCJVDZDTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Methyl 4-((aminocarbamoyl)methoxy)benzoate is widely used in scientific research, including:

Safety and Hazards

While specific safety data for “Methyl 4-((aminocarbamoyl)methoxy)benzoate” is not available, similar compounds like Methyl benzoate are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((aminocarbamoyl)methoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with methyl chloroformate to form methyl 4-hydroxybenzoate. This intermediate is then reacted with aminocarbamoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((aminocarbamoyl)methoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 4-((aminocarbamoyl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate
  • Methyl 4-hydroxybenzoate
  • Methyl 4-nitrobenzoate

Comparison: Methyl 4-((aminocarbamoyl)methoxy)benzoate is unique due to its aminocarbamoyl group, which imparts distinct chemical and biological propertiesMethyl 4-hydroxybenzoate and Methyl 4-nitrobenzoate lack the aminocarbamoyl group, making them less versatile in certain reactions .

Properties

IUPAC Name

methyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-10(14)7-2-4-8(5-3-7)16-6-9(13)12-11/h2-5H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUQCJVDZDTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.